molecular formula C10H10N4OS B187710 1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea CAS No. 51449-14-0

1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea

Cat. No. B187710
CAS RN: 51449-14-0
M. Wt: 234.28 g/mol
InChI Key: WURYJGBKYUPXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is also known as MITU and has been found to have various biochemical and physiological effects that make it an interesting compound for further study.

Mechanism Of Action

The mechanism of action of 1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes that are necessary for the growth and proliferation of cancer cells. Additionally, MITU has been found to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

In addition to its potential use in cancer research, 1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase and urease, which are involved in various biochemical processes in the body. Additionally, MITU has been found to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea in lab experiments include its potential as a cancer treatment and its ability to inhibit the activity of certain enzymes. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea. One area of study is the development of new cancer treatments based on the mechanism of action of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of MITU and its potential use in other areas of scientific research. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective inhibitors of cancer cell growth.

Synthesis Methods

The synthesis of 1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea involves the reaction of 2-oxoindole-3-carboxylic acid with methyl isothiocyanate. This reaction produces the desired compound as a white solid that can be purified using standard laboratory techniques.

Scientific Research Applications

1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea has been studied for its potential use in various scientific research applications. One of the most promising areas of study for this compound is in cancer research. MITU has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.

properties

CAS RN

51449-14-0

Product Name

1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea

Molecular Formula

C10H10N4OS

Molecular Weight

234.28 g/mol

IUPAC Name

1-[(2-hydroxy-1H-indol-3-yl)imino]-3-methylthiourea

InChI

InChI=1S/C10H10N4OS/c1-11-10(16)14-13-8-6-4-2-3-5-7(6)12-9(8)15/h2-5,12,15H,1H3,(H,11,16)

InChI Key

WURYJGBKYUPXGI-UHFFFAOYSA-N

Isomeric SMILES

CNC(=S)NNC1=C2C=CC=CC2=NC1=O

SMILES

CNC(=S)N=NC1=C(NC2=CC=CC=C21)O

Canonical SMILES

CNC(=S)N=NC1=C(NC2=CC=CC=C21)O

Other CAS RN

51449-14-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.